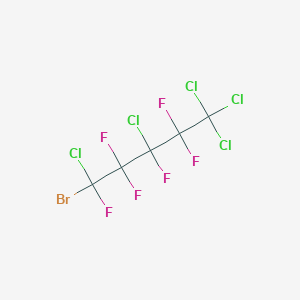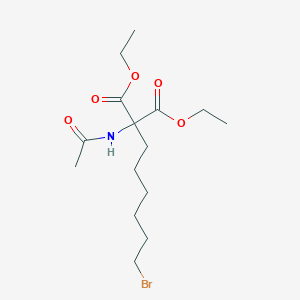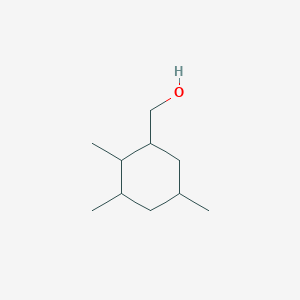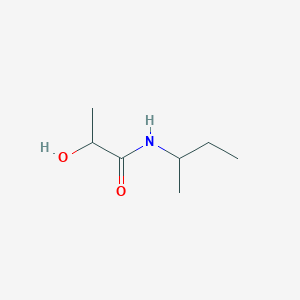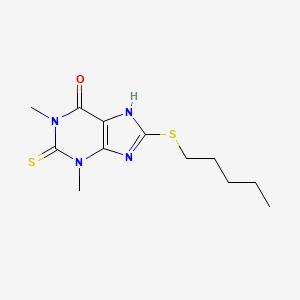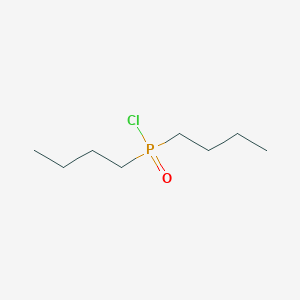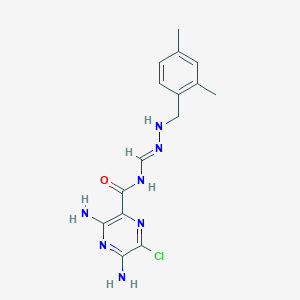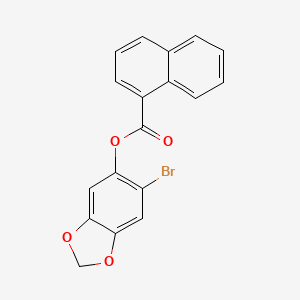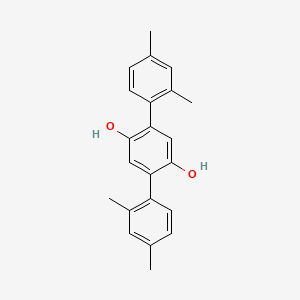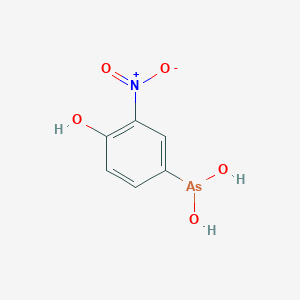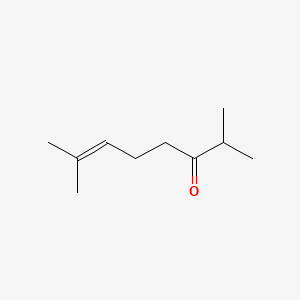
2,7-Dimethyloct-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyloct-6-en-3-one is an organic compound with the molecular formula C10H18O. It is a member of the class of compounds known as ketones, specifically a methyl ketone. This compound is characterized by its unique structure, which includes a double bond and two methyl groups attached to an octane backbone. It is often used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Dimethyloct-6-en-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 6-methyl-5-hepten-2-one with acetylene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure . Another method involves the use of citronellal as a starting material, which undergoes a series of reactions including oxidation and rearrangement to yield the desired compound .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical processes. These processes may involve the use of specialized equipment and techniques to ensure high yield and purity. For example, the compound can be produced by the catalytic hydrogenation of related compounds, followed by distillation and purification .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyloct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction . Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,7-Dimethyloct-6-en-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,7-Dimethyloct-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate cholinergic neurotransmission by affecting acetylcholine levels and activity . This modulation occurs through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased synaptic levels of the neurotransmitter .
Comparaison Avec Des Composés Similaires
2,7-Dimethyloct-6-en-3-one can be compared with other similar compounds, such as:
2,7-Dimethyloct-6-enal: This compound has a similar structure but contains an aldehyde group instead of a ketone group.
3,7-Dimethyloct-6-en-1-yn-3-ol: This compound contains an alcohol group and a triple bond, making it structurally different but related in terms of its carbon backbone.
3,7-Dimethyloct-3-ene-1,2,6,7-tetrol: This compound has multiple hydroxyl groups, making it a polyol.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various applications in different fields.
Propriétés
Numéro CAS |
2550-18-7 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,7-dimethyloct-6-en-3-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h6,9H,5,7H2,1-4H3 |
Clé InChI |
URKUNDHVYFJMNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
